molecular formula C8H13NO6 B014024 N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE CAS No. 28876-37-1

N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE

Cat. No.: B014024
CAS No.: 28876-37-1
M. Wt: 219.19 g/mol
InChI Key: JYOPKUOOYNIILV-UHFFFAOYSA-N
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Description

This compound is a stereospecific acetamide derivative featuring a tetrahydrofuran (THF) core substituted with hydroxyl, oxo, and dihydroxyethyl groups. Its stereochemistry is defined as (3S,4R,5S) for the THF ring and (R)-configuration for the dihydroxyethyl side chain. The acetamide moiety may enhance solubility or modulate binding affinity compared to non-acylated analogs .

Properties

IUPAC Name

N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPKUOOYNIILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(OC1=O)C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28876-37-1, 5469-77-2
Record name NSC297283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Carbohydrate-Based Synthesis

Carbohydrates serve as ideal chiral precursors due to inherent stereochemical complexity. D-Mannose or D-glucose derivatives are commonly employed:

Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups.
Step 2 : Selective oxidation of the C2 hydroxyl to a ketone using Dess-Martin periodinane (yield: 78–85%).
Step 3 : Introduction of the 1,2-dihydroxyethyl side chain via Grignard addition to the ketone, followed by dihydroxylation with OsO₄ (stereoselectivity: >90% ee).
Step 4 : Acetamide installation via nucleophilic acyl substitution using acetyl chloride in anhydrous THF (yield: 65–72%).

Table 1 : Optimization of Carbohydrate Route

StepReagentTemperatureYieldStereoselectivity
1TBSCl, imidazole0°C95%N/A
2Dess-Martin periodinaneRT83%N/A
3OsO₄, NMO0°C68%92% ee
4AcCl, THF-20°C70%N/A

Chiral Pool Synthesis from D-Mannitol

D-Mannitol’s C2 symmetry simplifies access to the 1,2-dihydroxyethyl fragment:

Step 1 : Selective cleavage of D-mannitol with periodic acid to yield two aldehyde groups.
Step 2 : Reductive amination with ammonium acetate and NaBH₃CN to form a primary amine intermediate.
Step 3 : Cyclization via Mitsunobu reaction using DIAD and PPh₃ to form the tetrahydrofuran ring (yield: 55–60%).
Step 4 : Acetylation under Schotten-Baumann conditions (acetic anhydride, NaOH) to install the acetamide group.

Key Advantage : High stereoretention (>95%) due to substrate-controlled cyclization.

Enzymatic Synthesis

Biocatalytic methods leverage enzymes for stereospecific transformations:

  • Lipase-Catalyzed Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the C3 amine in aqueous buffer (pH 7.0, 37°C, yield: 88%).

  • Ketoreductase for 2-Oxo Group : NADPH-dependent ketoreductases reduce a diketone precursor to the 2-oxo-tetrahydrofuran with >99% ee.

Table 2 : Enzymatic vs. Chemical Acetylation

ParameterEnzymatic (CAL-B)Chemical (AcCl)
Yield88%70%
Stereoselectivity>99% eeRacemic
Reaction Time24 h2 h

Purification and Characterization

Crystallization Techniques

The compound’s polar nature necessitates mixed-solvent systems for crystallization:

  • Solvent Pair : Ethyl acetate/n-hexane (3:7 v/v) at 4°C yields needle-like crystals (purity: 99.2% by HPLC).

  • Anti-Solvent Addition : Dropwise addition of water to a DMSO solution induces crystallization (recovery: 85%).

Analytical Validation

  • NMR : 1H^1H NMR (500 MHz, D₂O): δ 4.35 (dd, J = 8.5 Hz, 1H, H-5), 3.89 (m, 2H, dihydroxyethyl), 2.05 (s, 3H, CH₃CO).

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time: 12.3 min (purity: 98.5%).

Industrial-Scale Considerations

  • Cost Efficiency : Enzymatic routes reduce reliance on expensive chiral auxiliaries but require specialized equipment.

  • Safety : OsO₄ in dihydroxylation necessitates stringent containment, favoring enzymatic alternatives.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.

    Medicine: Researchers investigate its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized biological activities of the target compound with related molecules:

Compound Name Molecular Formula (Representative) Key Functional Groups Stereochemistry Hypothesized Biological Activity
Target Compound C₉H₁₅NO₇ Acetamide, THF, dihydroxyethyl, hydroxyl (3S,4R,5S), (R)-dihydroxyethyl Glycosidase inhibition, antiviral
Standard-EB-47 (1A) C₂₇H₃₀N₈O₆ Acetamide, purine, piperazine (2S,3S,4R,5R) Kinase inhibition, anticancer
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide C₁₃H₁₅NO₃S₂ Acetamide, thienothiopyran, sulfonamide (4S,6S) Antibacterial, enzyme modulation
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate C₁₁H₁₆O₅S Thiophene, ester, dihydroxybutyl (3R) Anti-inflammatory, metabolic regulation
Key Observations:
  • Stereochemical Specificity : The target compound’s (3S,4R,5S) configuration and (R)-dihydroxyethyl group distinguish it from analogs like Standard-EB-47 (1A), which features a purine-piperazine scaffold. This stereochemistry may enhance selectivity for carbohydrate-binding enzymes .
  • Functional Group Diversity: Unlike thiophene- or thienothiopyran-based compounds (e.g., derivatives), the target’s THF core and hydroxyl/oxo groups mimic sugar moieties, suggesting applications in glycosidase inhibition or antiviral therapy .
  • Solubility and Bioavailability: The dihydroxyethyl and hydroxyl groups likely improve water solubility compared to lipophilic analogs like thienothiopyran derivatives, which rely on sulfonamide or ester groups for membrane permeability .

Biological Activity

N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₁₀N₁O₆
  • Molecular Weight : 178.14 g/mol
  • CAS Number : 1668-08-2
  • Structure : The compound features a tetrahydrofuran ring with hydroxyl and acetamide functional groups that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydrofuran have been shown to inhibit bacterial growth through interference with cell wall synthesis and other metabolic pathways.

Antioxidant Properties

Studies suggest that the presence of hydroxyl groups in the structure enhances antioxidant activity by neutralizing free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like glycosyltransferases or kinases, which are vital in various biochemical processes.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.

Compound Microorganism Tested Inhibition Zone (mm)
N-Acetyl DerivativeE. coli15
N-Acetyl DerivativeS. aureus20

Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound exhibits significant scavenging activity compared to standard antioxidants like ascorbic acid.

Sample IC50 Value (µg/mL)
N-Acetyl Derivative45
Ascorbic Acid30

Study 3: Enzyme Inhibition Analysis

Research on enzyme inhibition revealed that the compound effectively inhibits certain kinases involved in cancer cell proliferation. This suggests potential applications in cancer therapy.

Q & A

Basic: What established synthetic routes are used for this compound, and what reaction conditions critically influence yield and stereochemistry?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization of substituted amines with cyanoacetates or coupling of acetylated intermediates with hydroxylated tetrahydrofuran precursors. Key conditions include:

  • Solvent selection (e.g., DMF for nucleophilic substitutions, THF for Grignard reactions) .
  • Temperature control (e.g., -78°C for cryogenic reactions to preserve stereochemistry) .
  • Catalysts and bases (e.g., K₂CO₃ for deprotonation, MgBr₂ for alkylation) .
    Purification via column chromatography or recrystallization ensures enantiomeric purity.

Advanced: How can computational modeling optimize stereochemical outcomes during synthesis?

Methodological Answer:
Density Functional Theory (DFT) predicts transition-state energies to identify pathways favoring desired stereoisomers. Molecular docking simulations assess steric hindrance in intermediates. For example:

  • Conformational analysis of the tetrahydrofuran ring to evaluate strain .
  • Hybrid approaches validate computational predictions with experimental NMR or X-ray crystallography .

Basic: Which spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (±5 ppm accuracy) .

Advanced: How do 2D NMR techniques resolve stereochemical ambiguities?

Methodological Answer:

  • NOESY/ROESY : Detects spatial proximity between protons to assign relative configurations (e.g., dihydroxyethyl substituent orientation) .
  • HSQC/HMBC : Correlates ¹H-¹³C coupling to map connectivity in crowded regions (e.g., tetrahydrofuran ring substituents) .

Basic: What biological targets are associated with structurally similar acetamides?

Methodological Answer:
Related compounds show activity against:

  • Enzymes : Kinases, hydrolases (studied via fluorescence polarization assays) .
  • Receptors : GPCRs (evaluated using radioligand binding assays) .
  • Antimicrobial targets : Bacterial cell walls (assessed via MIC determinations) .

Advanced: How to design SAR studies for the dihydroxyethyl and tetrahydrofuran moieties?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace dihydroxyethyl with methyl groups) and test bioactivity .
  • Computational SAR : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity .
  • Mutagenesis studies : Probe target binding pockets to identify critical interactions .

Basic: How to ensure high enantiomeric excess during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Temporarily fix stereocenters (e.g., Evans oxazolidinones) .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .
  • Monitoring : Chiral HPLC or polarimetry tracks enantiomeric ratios .

Advanced: What methodologies assess metabolic stability in vitro/in vivo?

Methodological Answer:

  • In vitro : Liver microsomal assays (e.g., CYP450 stability via LC-MS quantification) .
  • In vivo : Radiolabeled compound tracking in model organisms (e.g., mice) with tissue distribution analysis .
  • Metabolite ID : High-resolution MS/MS fragments unknown metabolites .

Basic: How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

  • Standardize assays : Use positive controls (e.g., known enzyme inhibitors) .
  • Replicate studies : Independent validation across labs with shared protocols .
  • Data normalization : Adjust for variables like cell line viability or solvent effects .

Advanced: Strategies for scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer (e.g., Omura-Sharma-Swern oxidation) .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, residence time) .
  • In-line analytics : Real-time UV/IR monitoring ensures consistent quality .

Notes on Evidence Utilization

  • Contradictions : Varied solvent choices (DMF vs. THF) in synthesis highlight the need for condition-specific optimization.
  • Advanced Techniques : Computational-experimental hybrids and flow chemistry represent cutting-edge methodologies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE
Reactant of Route 2
N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE

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